molecular formula C8H9Cl2NO B1642088 2-(2,6-Dichloro-4-pyridyl)-2-propanol CAS No. 95037-35-7

2-(2,6-Dichloro-4-pyridyl)-2-propanol

Cat. No. B1642088
CAS RN: 95037-35-7
M. Wt: 206.07 g/mol
InChI Key: LBBHWFKUZYUWNB-UHFFFAOYSA-N
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Description

“(2,6-Dichloro-4-pyridyl)methanol” is a chemical compound with the empirical formula C6H5Cl2NO. It has a molecular weight of 178.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

There is a paper titled “Synthesis of 2-(2,6-dichloro-4-pyridyl)-3-propargyl-5-ethyl-6-methyl-4(3H)-pyrimidinone, a promising new herbicide” that might contain relevant information . Another paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” discusses the synthesis of several pyridine derivatives .


Molecular Structure Analysis

The SMILES string for “(2,6-Dichloro-4-pyridyl)methanol” is OCC1=CC (Cl)=NC (Cl)=C1 . The InChI is 1S/C6H5Cl2NO/c7-5-1-4 (3-10)2-6 (8)9-5/h1-2,10H,3H2 .


Chemical Reactions Analysis

A paper titled “Anomalous transformations of acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone” discusses the formation of several compounds when acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone is heated with zinc chloride .

Safety and Hazards

“(2,6-Dichloro-4-pyridyl)methanol” is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . It is recommended to avoid food, drug, pesticide or biocidal product use .

Future Directions

A paper titled “Exploring the Luminescence, Redox, and Magnetic Properties in a …” discusses the potential for the development of luminescent radical-based frameworks .

properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBHWFKUZYUWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichloro-4-pyridyl)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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